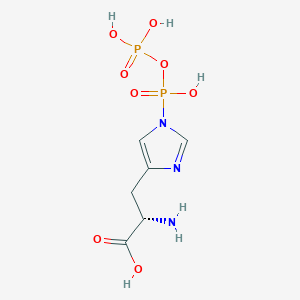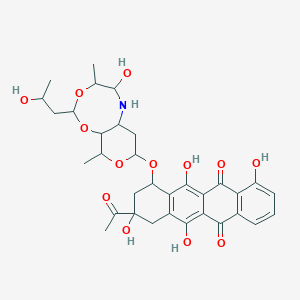![molecular formula C7H7NO5S3 B022993 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide CAS No. 105951-35-7](/img/structure/B22993.png)
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon B-cell activation, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways.
Effets Biochimiques Et Physiologiques
TAK-659 has been shown to inhibit B-cell activation, proliferation, and survival in vitro and in vivo. It also suppresses the production of cytokines and chemokines that are involved in inflammation and immune responses. In addition, TAK-659 has been shown to modulate the function of other immune cells, such as T cells and natural killer cells, through indirect mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B-cell receptor signaling and its role in disease pathogenesis. Its specificity also reduces the potential for off-target effects and toxicity. However, the limited solubility and stability of TAK-659 can pose challenges in experimental design and interpretation. In addition, the high cost of TAK-659 may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the study of TAK-659. First, the development of more efficient and cost-effective synthesis methods will facilitate its widespread use in research. Second, the investigation of its efficacy in combination with other drugs or immunotherapies may enhance its therapeutic potential. Third, the identification of biomarkers that predict response to TAK-659 will enable personalized treatment strategies. Fourth, the exploration of its effects on other signaling pathways and immune cells will broaden our understanding of its mechanism of action. Finally, the evaluation of its safety and efficacy in clinical trials will determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions, including the cyclization of 2-chloro-5-nitrobenzenesulfonamide with 2-aminothiophenol, followed by the reduction of the nitro group and oxidation of the thiol to a sulfonic acid. The final product is obtained by the reaction of the resulting sulfonic acid with thionyl chloride. The overall yield of this synthesis method is approximately 35%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also shown efficacy in models of rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
105951-35-7 |
|---|---|
Nom du produit |
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide |
Formule moléculaire |
C7H7NO5S3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4,7,7-trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H7NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3H,1-2H2,(H2,8,12,13) |
Clé InChI |
BGNCCUHEGHNNAP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
SMILES canonique |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
melting_point |
242.5 °C |
Synonymes |
5,6-DIHYDRO-4-OXO-4H-THIENO[2,3-B]THIINE-2-SULFONAMIDE 7,7-DIOXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





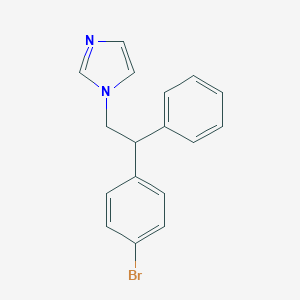
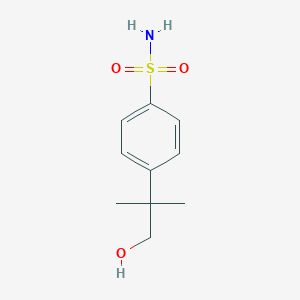
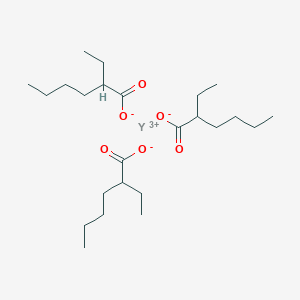
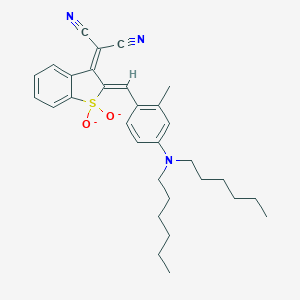
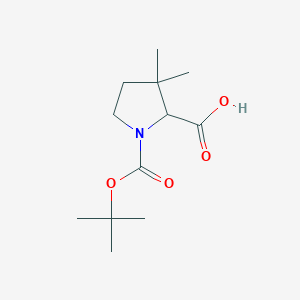
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
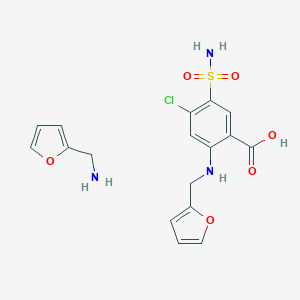
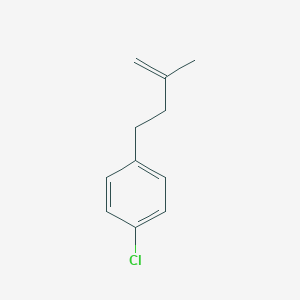
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
